1-(4-chlorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione
Description
1-(4-chlorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a dihydro-pyrrole-2,5-dione core substituted with a 4-chlorophenyl group at position 1 and a sulfanyl-linked 3-chloro-5-(trifluoromethyl)pyridinyl moiety at position 2. Its molecular formula is C₁₇H₁₂Cl₂F₃N₃O₂S, with a molar mass of 450.26 g/mol . The compound’s structure combines electron-withdrawing groups (chloro, trifluoromethyl) and aromatic systems, which are common in agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N2O2S/c17-9-1-3-10(4-2-9)23-13(24)6-12(15(23)25)26-14-11(18)5-8(7-22-14)16(19,20)21/h1-5,7,12H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTLCQHCMNAGGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)SC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione is a member of the pyrrole-2,5-dione family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H12Cl2F3N2O2S
- Molecular Weight : 421.22 g/mol
- CAS Number : 303988-45-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including protein kinases and growth factor receptors. Research has indicated that derivatives of pyrrole-2,5-dione can inhibit key signaling pathways involved in cancer progression.
Antitumor Activity
Several studies have demonstrated the antitumor potential of compounds related to pyrrole-2,5-dione. For instance:
- In vitro Studies : A derivative similar to the target compound showed significant inhibition of colon cancer cell lines (HCT-116, SW-620) with a growth inhibition (GI50) in the range of .
- In vivo Studies : The same derivative was effective in reducing tumor growth in a rat model of chemically induced colon cancer .
Protein Kinase Inhibition
The compound has been shown to act as an inhibitor for various protein kinases:
- EGFR and VEGFR Inhibition : Molecular docking studies have indicated that these compounds can form stable complexes with the ATP-binding domains of EGFR and VEGFR2, suggesting their potential as targeted therapies for tumors associated with these receptors .
Case Studies
- Colon Cancer Model : In a study involving chemically induced colon cancer in rats, the compound demonstrated significant antitumor activity by inhibiting tumor growth effectively .
- Cell Viability Studies : Toxicity assays revealed that at lower concentrations (10 µg/mL), the compound did not induce apoptosis or necrosis in peripheral blood mononuclear cells (PBMCs), indicating favorable safety profiles .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of various pyrrole-2,5-dione derivatives compared to our target compound:
| Compound Name | Activity Type | GI50 (M) | Notes |
|---|---|---|---|
| Compound A | Antitumor | Effective against colon cancer cells | |
| Compound B | Protein Kinase Inhibition | N/A | Inhibits EGFR and VEGFR2 |
| Target Compound | Antitumor & Kinase Inhibitor | N/A | Promising for targeted therapy |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Electron-Withdrawing Groups : The target compound and fluoroimide both feature chloro and fluorinated substituents, enhancing stability and bioactivity .
- Sulfanyl vs.
- Pyridine vs. Benzene Rings : The 3-chloro-5-(trifluoromethyl)pyridinyl group in the target compound is structurally distinct from fluoroimide’s fluorophenyl ring, suggesting divergent target interactions .
Pesticidal Activity
- Trifluoromethylpyridine Moieties: The 3-chloro-5-(trifluoromethyl)pyridinyl group is a hallmark of neonicotinoid-like insecticides (e.g., fipronil derivatives), which disrupt insect nervous systems . This group in the target compound likely contributes to similar bioactivity.
- Sulfanyl Linkages : Sulfanyl groups in agrochemicals (e.g., thiocarbamates) often enhance binding to enzyme active sites via sulfur-metal interactions. This may explain the inferred pesticidal activity of the target compound .
Fungicidal Activity
- Dihydro-pyrrole-2,5-dione Core: Fluoroimide (C₁₀H₄Cl₂FNO₂) shares this core and is used as a fungicide. However, the absence of a 4-fluorophenyl group in the target compound may reduce antifungal efficacy compared to fluoroimide .
Key Findings :
- Stability is inferred from structural analogs: trifluoromethyl and chloro groups resist metabolic degradation, extending environmental persistence .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-(4-chlorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling of the chlorophenyl group with the pyridinylsulfanyl moiety via nucleophilic substitution or thiol-ene reactions. Key intermediates are monitored using thin-layer chromatography (TLC) and purified via column chromatography. Final structural confirmation requires ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to verify bonding environments and molecular weight .
- Challenges : Side reactions (e.g., incomplete substitution or oxidation) require strict control of reaction conditions (e.g., inert atmosphere, temperature gradients) .
Q. Which analytical techniques are most reliable for confirming the compound’s purity and structural integrity?
- Methodology :
- NMR spectroscopy identifies functional groups (e.g., dihydropyrrole ring resonance at δ 3.5–4.5 ppm) and confirms regiochemistry .
- HPLC-MS quantifies purity (>95% threshold for biological assays).
- X-ray crystallography resolves stereochemical ambiguities, though single-crystal growth may require slow evaporation in aprotic solvents .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s synthesis?
- Methodology : Quantum chemical calculations (e.g., DFT) model reaction energetics to predict favorable pathways. For example, transition-state analysis of the sulfanyl coupling step can identify solvent effects (e.g., DMF vs. THF) on activation barriers. ICReDD’s reaction path search methods integrate computational predictions with high-throughput experimentation to prioritize conditions (e.g., catalysts, temperature) .
- Case Study : A study on analogous sulfanyl-pyrrolidinediones reduced optimization time by 40% using hybrid computational-experimental workflows .
Q. What strategies resolve contradictions in spectroscopic data during structural analysis?
- Methodology :
- 2D NMR (COSY, NOESY) distinguishes overlapping signals in crowded regions (e.g., diastereotopic protons).
- Isotopic labeling (e.g., deuterated solvents) clarifies dynamic effects in NMR spectra.
- Comparative crystallography cross-references experimental data with structurally similar compounds (e.g., halogen-substituted analogs in ) to validate assignments .
Q. How do substituents (e.g., trifluoromethyl, chlorophenyl) influence the compound’s reactivity and bioactivity?
- Methodology :
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing Cl with Br or CF₃ with CH₃) and compare biological endpoints (e.g., enzyme inhibition IC₅₀).
- Electron-withdrawing groups (e.g., CF₃) enhance electrophilicity of the pyrrole-2,5-dione core, affecting nucleophilic attack kinetics in biological targets .
- Halogen bonding : Chlorophenyl groups may mediate interactions with protein residues (validated via molecular docking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
